(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrobenzyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a methoxy-substituted phenyl compound, followed by the introduction of a nitrobenzyl group through an etherification reaction. The final step involves the formation of the enenitrile group through a condensation reaction with a fluorophenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the nitrobenzyl group may interact with cellular proteins, leading to changes in signaling pathways that affect cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents, such as chlorine atoms instead of bromine and nitro groups.
Caffeine: Although structurally different, caffeine shares some functional group similarities, such as the presence of nitrogen-containing groups.
Uniqueness
(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile is unique due to its combination of bromine, methoxy, nitrobenzyl, and fluorophenyl groups, which confer distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[2-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O4/c1-30-22-11-17(9-18(13-26)16-5-3-6-19(25)10-16)21(24)12-23(22)31-14-15-4-2-7-20(8-15)27(28)29/h2-12H,14H2,1H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAKCKTFPTVFA-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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